molecular formula C10H13NO B2646472 (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane CAS No. 2126143-68-6

(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane

Katalognummer B2646472
CAS-Nummer: 2126143-68-6
Molekulargewicht: 163.22
InChI-Schlüssel: NWARMJFBEFUNJK-WPRPVWTQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may also include information on the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under different conditions (such as heat or pressure), and any catalysts that may affect its reactivity .


Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include its spectral data (UV, IR, NMR, MS), which can provide information about its structure .

Wissenschaftliche Forschungsanwendungen

Synthesis of Antineoplastic Antibiotics

  • A study by Suzuki et al. (1991) demonstrated the use of a novel precursor similar in structure to "(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane" for the Diels-Alder reaction with quinones, resulting in quinone-annelated 2, 3-bis(methylene)-7-oxabicyclo[2.2.1]-heptane derivatives. These compounds serve as promising building blocks for synthesizing antineoplastic antibiotics, highlighting their potential in drug development (Suzuki, Kubomura, & Takayama, 1991).

Nucleoside Analog Synthesis

  • Kvaernø, Wightman, and Wengel (2001) synthesized a novel bicyclic nucleoside structure that confirmed its expected S-type furanose conformation. This work illustrates the utility of bicyclic structures in the synthesis of nucleoside analogs, potentially useful in therapeutic applications, especially in antiviral and anticancer drugs (Kvaernø, Wightman, & Wengel, 2001).

Conformational Analysis and Synthetic Applications

  • Research by Alibés et al. (2006) on the synthesis of 3-oxabicyclo[3.2.0]heptane nucleoside analogs reveals the importance of conformational analysis in designing nucleoside analogs as potential anti-HIV agents. Their findings underscore the synthetic versatility of bicyclic structures for medicinal chemistry applications (Alibés, Alvarez-Larena, de March, Figueredo, Font, Parella, & Rustullet, 2006).

Synthesis and Evaluation of Tumor Growth Inhibitors

  • McCluskey et al. (2003) explored the synthesis of cantharidin analogues using a Diels-Alder addition of furans to maelic anhydride, resulting in compounds that inhibit protein phosphatases 1 and 2A, with implications for cancer treatment. This research highlights the potential of bicyclic compounds in developing new anticancer agents (McCluskey, Ackland, Bowyer, Baldwin, Garner, Walkom, & Sakoff, 2003).

Wirkmechanismus

If the compound is a drug or has some biological activity, the mechanism of action would describe how it interacts with biological systems. This could include the specific proteins it binds to, the biochemical pathways it affects, and its overall effect on the organism .

Safety and Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and disposing of the compound .

Zukünftige Richtungen

This would involve discussing potential future research directions. For example, if the compound has medicinal properties, future research could involve testing it against various diseases, optimizing its synthesis, or investigating its mechanism of action in more detail .

Eigenschaften

IUPAC Name

(1S,5S)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10/h1-2,7-8,11H,3-6H2/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWARMJFBEFUNJK-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CCN2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CCN2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.